molecular formula C16H15N5O2 B5529263 3-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoic acid

3-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoic acid

Cat. No. B5529263
M. Wt: 309.32 g/mol
InChI Key: JPRNMWMGBZDCEI-UFWORHAWSA-N
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Description

Synthesis Analysis

The synthesis of 3-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoic acid and its analogs involves multiple steps, including the formation of 4-pyrrol-1-yl benzoic acid hydrazide analogs and the subsequent creation of derived oxadiazole, triazole, and pyrrole ring systems. These compounds have been synthesized with good yields and characterized by various spectroscopic methods such as IR, NMR, and mass spectral analyses (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Molecular Structure Analysis

The molecular structure of these compounds exhibits a complex arrangement of atoms, including the triazole ring integrated with a pyrrol ring, further connected to a benzoic acid moiety. The characterization and determination of these structures were achieved through spectral studies, revealing insights into the bonding and spatial arrangement of atoms within the molecule. Coordination polymers based on similar unsymmetrical angular ligands have been synthesized, demonstrating the versatile coordination abilities of such compounds (Du, Su, Lv, Gu, & Liu, 2016).

Chemical Reactions and Properties

These compounds engage in a variety of chemical reactions, including antibacterial, antifungal, and antitubercular activities. The reactions of these benzoic acid hydrazide analogs with different agents result in the formation of compounds with significant biological activities. Some of these compounds have shown very good antibacterial and antitubercular activities, highlighting their potential as medicinal agents (Joshi, More, Vagdevi, Vaidya, Gadaginamath, & Kulkarni, 2012).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The polymorphism of similar compounds, such as 4-(N,N-dimethylamino)benzoic acid, has been studied, showing different crystalline forms under various conditions, which can significantly affect their physical properties (Aakeröy, Desper, & Levin, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various biological targets, are vital for the development of these compounds as potential therapeutic agents. The synthesis and study of triorganostannyl esters of related compounds have been reported, shedding light on their physicochemical properties and potential interactions with metal centers, which could influence their biological activities (Tzimopoulos et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action could involve interactions with specific proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

The future directions for research involving this compound could include further studies to determine its potential uses, such as in the development of new drugs or materials .

properties

IUPAC Name

3-[2,5-dimethyl-3-[(E)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11-6-14(8-19-20-9-17-18-10-20)12(2)21(11)15-5-3-4-13(7-15)16(22)23/h3-10H,1-2H3,(H,22,23)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRNMWMGBZDCEI-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoic acid

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